
Methyl 3-(benzylamino)propanoate
Übersicht
Beschreibung
Methyl 3-(benzylamino)propanoate is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 3-(benzylamino)propanoate is 1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 . The compound contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
Methyl 3-(benzylamino)propanoate is a liquid at 20°C . It has a boiling point of 147°C at 7 mmHg and a flash point of 130°C . The specific gravity at 20/20°C is 1.06, and the refractive index is 1.52 .Wissenschaftliche Forschungsanwendungen
Michael Additions of Amines
“Methyl 3-(benzylamino)propanoate” can be used in the Michael addition of amines to α,β-unsaturated esters under microwave irradiation .
Synthesis of β-amino Acids and Derivatives
The Michael reaction, which involves “Methyl 3-(benzylamino)propanoate”, is one of the most versatile reactions in organic synthesis . One of the more useful applications of this process of 1,4-addition is the synthesis of β-amino acids and derivatives .
Asymmetric Synthesis
The synthesis of β-amino acids and derivatives can be carried out under asymmetric conditions by means of chiral induction that the nucleophile or the Michael acceptor could exert .
Enzymatic Kinetic Resolution
“Methyl 3-(benzylamino)propanoate” can be synthesized in racemic form and later the enantiomers can be resolved through some separation method such as enzymatic kinetic resolution .
Biocatalysts Development
This compound has been used in the development of biocatalysts applied specifically to the resolution of racemic β-amino esters .
Microwave-assisted Chemistry
“Methyl 3-(benzylamino)propanoate” can be used in microwave-assisted chemistry, which offers new possibilities for the development of any chemical reaction that is thermally possible . It typically produces faster reactions and higher yields and minimizes the formation of by-products .
Safety and Hazards
Methyl 3-(benzylamino)propanoate should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
Zukünftige Richtungen
Methyl 3-(benzylamino)propanoate and similar compounds have potential applications in various fields. For instance, the aza-Michael addition of benzylamine to α,β-unsaturated esters has been studied for the preparation of N-benzylated β-amino esters . This research could pave the way for future developments in the synthesis of such compounds .
Wirkmechanismus
Target of Action
Methyl 3-(benzylamino)propanoate is primarily used as a pharmaceutical intermediate . It is used in the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic . The primary targets of this compound are bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Methyl 3-(benzylamino)propanoate itself does not interact with these targets. Instead, it is used to synthesize moxifloxacin, which inhibits the aforementioned bacterial enzymes. This inhibition prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and proliferation .
Biochemical Pathways
As a precursor to moxifloxacin, it indirectly affects the dna replication and transcription pathways in bacteria .
Pharmacokinetics
Instead, it is used in the synthesis of moxifloxacin, which has well-documented pharmacokinetic properties .
Result of Action
Its primary role is as a precursor in the synthesis of moxifloxacin, which has potent antibacterial effects .
Eigenschaften
IUPAC Name |
methyl 3-(benzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZIUHUSHIYYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329791 | |
| Record name | methyl 3-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23574-01-8 | |
| Record name | methyl 3-(benzylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



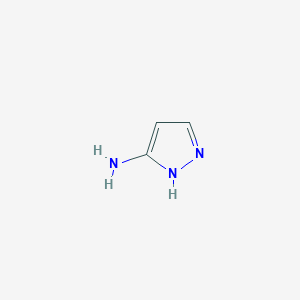



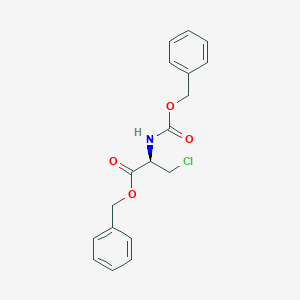
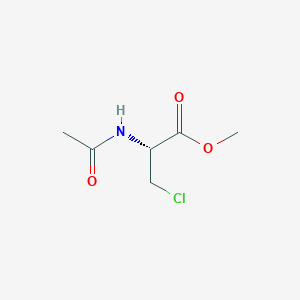
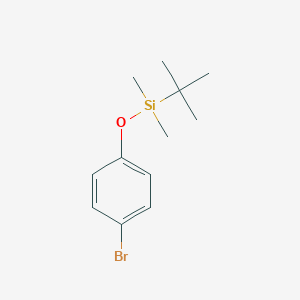
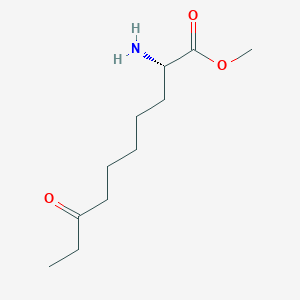
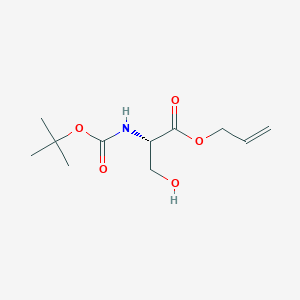
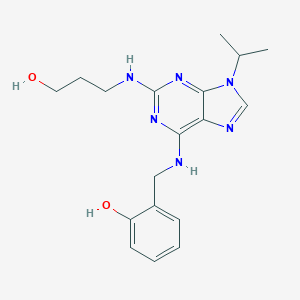
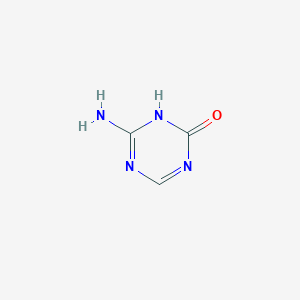
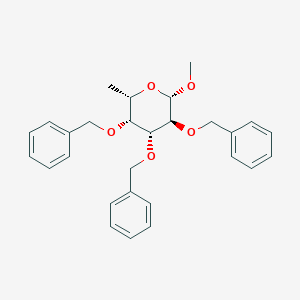
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)